Product packaging for Raloxifene 6-D-glucuronide(Cat. No.:)

Raloxifene 6-D-glucuronide

Cat. No.: B14803143
M. Wt: 649.7 g/mol
InChI Key: MZPMSLSINDGEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Glucuronide Conjugation as a Phase II Biotransformation Pathway

Glucuronidation represents a pivotal Phase II biotransformation pathway in humans and other mammals. This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, such as drugs, toxins, and endogenous substances like bilirubin (B190676) and steroid hormones. wikipedia.org By rendering these molecules more hydrophilic, glucuronidation facilitates their elimination from the body, primarily through urine and bile. wikipedia.orgfda.gov For many pharmaceutical agents, including raloxifene (B1678788), this metabolic route is a major determinant of their oral bioavailability and pharmacokinetic profile. nih.govnih.gov The extensive nature of this first-pass metabolism significantly influences the systemic exposure to the active parent drug. nih.gov

Overview of Raloxifene Metabolism and the Formation of Glucuronide Conjugates

The metabolism of raloxifene is characterized by extensive first-pass glucuronidation, occurring in the liver and intestines, with the cytochrome P450 system not being involved. wikipedia.orgdrugbank.comnih.gov Following oral administration, approximately 60% of a raloxifene dose is absorbed; however, its absolute bioavailability is a mere 2% due to this rapid and extensive conjugation. drugbank.comyoutube.com This metabolic process results in the formation of three primary glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. fda.govdrugbank.com

Structural Elucidation of Raloxifene 6-D-Glucuronide and its Role as a Primary Metabolite

This compound, also referred to as raloxifene-6-β-glucuronide, is formed when a glucuronic acid molecule is attached to the hydroxyl group at the 6-position of the raloxifene molecule. researchgate.net This structural modification significantly alters the physicochemical properties of the parent compound, most notably increasing its water solubility.

Chemically, its formal name is 2-(4-hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl, β-D-glucopyranosiduronic acid. caymanchem.com Research has confirmed that this compound is a primary and significant metabolite of raloxifene found circulating in the plasma. drugbank.comnih.gov The formation of this metabolite is primarily mediated by the UGT1A1 and UGT1A8 isoforms. caymanchem.commedchemexpress.com

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Formal Name2-(4-hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl, β-D-glucopyranosiduronic acid caymanchem.com
CAS Number174264-50-7 caymanchem.com
Molecular FormulaC₃₄H₃₅NO₁₀S caymanchem.com
Molecular Weight649.7 g/mol caymanchem.com

Contextualizing this compound within the Broader Metabolic Profile of Raloxifene

Within the metabolic landscape of raloxifene, the glucuronide conjugates are the predominant circulating species, with unconjugated raloxifene constituting less than 1% of the total amount in plasma. fda.govnih.gov Among the glucuronide metabolites, raloxifene-4'-glucuronide is generally found in higher concentrations in human plasma than raloxifene-6-glucuronide. nih.gov

Table 2: Key UGT Enzymes Involved in Raloxifene Glucuronidation
UGT IsoformLocationMetabolite(s) FormedSource
UGT1A1LiverRaloxifene-6-glucuronide and Raloxifene-4'-glucuronide nih.govmedchemexpress.com
UGT1A8IntestineRaloxifene-6-glucuronide and Raloxifene-4'-glucuronide nih.govmedchemexpress.com
UGT1A9LiverRaloxifene glucuronides nih.govnih.gov
UGT1A10IntestineRaloxifene-4'-glucuronide nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H35NO10S B14803143 Raloxifene 6-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPMSLSINDGEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymology of Raloxifene 6 D Glucuronide Formation: Unraveling Udp Glucuronosyltransferase Specificity

Identification and Characterization of Responsible UDP-Glucuronosyltransferase (UGT) Isoforms

The formation of raloxifene (B1678788) glucuronides is not a uniform process across all tissues or UGT enzymes. Specific isoforms located in both the liver and extrahepatic tissues, particularly the intestine, have been identified as the primary catalysts for this metabolic pathway. nih.govnih.gov

Contribution of Hepatic UGT Enzymes: UGT1A1 and UGT1A9

In the liver, the primary site of systemic drug metabolism, UGT1A1 and UGT1A9 have been identified as the key enzymes responsible for raloxifene glucuronidation. nih.govaacrjournals.org Studies using human liver microsomes and recombinant UGT enzymes have demonstrated their significant roles.

UGT1A1: This isoform is a major contributor to the formation of raloxifene-6-D-glucuronide in the liver. researchgate.netdrugbank.comnih.gov In fact, among the hepatic UGT enzymes active against raloxifene, UGT1A1 has been shown to be the most active for the formation of the 6-glucuronide metabolite. nih.gov Correlation analyses have confirmed that UGT1A1 is primarily responsible for 6-β-glucuronidation within the liver. researchgate.netnih.govmedchemexpress.com

UGT1A9: Alongside UGT1A1, UGT1A9 is considered an important enzyme in the hepatic glucuronidation of raloxifene. nih.govnih.govnih.gov While UGT1A1 levels in the human liver are approximately twofold higher than those of UGT1A9, the kinetic efficiencies of both enzymes suggest they are both significant contributors to the hepatic metabolism of raloxifene. nih.gov

Contribution of Extrahepatic UGT Enzymes: UGT1A8 and UGT1A10

A substantial portion of raloxifene's first-pass metabolism occurs in extrahepatic tissues, most notably the intestine. nih.gov This is largely attributed to the activity of UGT1A8 and UGT1A10, which are highly expressed in the gastrointestinal tract but absent from the liver. nih.gov

Lack of Detectable Glucuronidation Activity by UGT2B Enzymes

In comprehensive screenings of UGT isoforms, enzymes belonging to the UGT2B family have been investigated for their potential role in raloxifene metabolism. The results from these studies have been conclusive: no detectable raloxifene glucuronidation activity has been found for UGT2B enzymes. nih.govaacrjournals.org This finding definitively excludes this subfamily from the metabolic pathway of raloxifene glucuronidation.

Detailed Kinetic Analysis of Raloxifene 6-D-Glucuronidation by Specific UGT Isoforms

To quantify the contribution of each UGT isoform, detailed kinetic analyses are essential. These studies determine the efficiency with which each enzyme metabolizes raloxifene into its glucuronide conjugates.

Determination of Michaelis-Menten Kinetics

The formation of raloxifene-6-β-glucuronide has been shown to follow Michaelis-Menten kinetics in human intestinal, kidney, and liver microsomes. nih.gov This model describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. However, it is noteworthy that the glucuronidation of raloxifene by the wild-type UGT1A8.1 has been reported to exhibit negative allosteric kinetics, a deviation from the classic Michaelis-Menten model. nih.gov

Quantification of Apparent Kinetic Parameters (K_m and V_max) for Key UGTs

The apparent Michaelis constant (K_m) and maximum velocity (V_max) are critical parameters for describing enzyme kinetics. K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction.

Several studies have quantified these parameters for the key UGTs involved in raloxifene-6-D-glucuronide formation. For expressed UGT1A8, one study reported an apparent K_m of 7.9 μM and a V_max of 0.61 nmol/min/mg of protein for 6-β-glucuronidation. researchgate.netnih.govmedchemexpress.com Another investigation focusing on UGT1A8.1 found a K_m of 15.0 μM and a V_max of 111 pmol/min/mg protein for the same reaction. nih.gov For UGT1A1, the K_m for raloxifene-6-glucuronide formation was determined to be approximately 10 μM, though other studies noted that determining kinetic parameters for UGT1A1 was challenging due to the limited solubility of raloxifene. nih.govresearchgate.netnih.gov

The intrinsic clearance, calculated as V_max/K_m, provides a measure of the catalytic efficiency of an enzyme. Based on this parameter, the order of efficiency for raloxifene-6-D-glucuronide formation among the tested UGTs is: UGT1A8 > UGT1A1 > UGT1A7 ≈ UGT1A9 > UGT1A3. nih.gov

Table 1: Apparent Kinetic Parameters for Raloxifene 6-D-Glucuronide Formation by Key UGT Isoforms

UGT IsoformApparent K_m (μM)Apparent V_maxSource
UGT1A87.90.61 nmol/min/mg protein researchgate.netnih.govmedchemexpress.com
UGT1A8.115.0111 pmol/min/mg protein nih.gov
UGT1A1~10Not specified nih.gov

Table 2: Order of Catalytic Efficiency (V_max/K_m) for this compound Formation

RankUGT Isoform
1UGT1A8
2UGT1A1
3UGT1A7 ≈ UGT1A9
4UGT1A3

Source: nih.gov


Modulation of UGT Enzyme Activity and its Impact on this compound Formation

The activity of UGT enzymes is not static and can be influenced by various factors, including the presence of modulating agents. Understanding these modulatory effects is crucial for predicting potential drug-drug interactions and inter-individual variability in drug metabolism.

Effects of Alamethicin (B1591596) Treatment on Expressed UGT Activity

Alamethicin, a pore-forming peptide antibiotic, is often used in in vitro studies to permeabilize microsomal membranes. This allows for the unrestricted access of substrates and cofactors to the active site of UGT enzymes, which are located within the lumen of the endoplasmic reticulum.

Studies investigating the effect of alamethicin on expressed UGTs involved in Raloxifene glucuronidation have revealed that its treatment leads to minor increases in enzyme activity. nih.govresearchgate.net This suggests that for these specific recombinant enzymes, the latency of the enzyme is not a significant limiting factor in the in vitro system.

However, the impact of alamethicin is more pronounced in more complex systems like human intestinal microsomes. In this context, treatment with alamethicin resulted in maximal increases of 8-fold for the formation of the 6-glucuronide. nih.govresearchgate.net This highlights the importance of the membrane environment in modulating UGT activity and suggests that in the native cellular context, factors beyond simple substrate accessibility may influence the rate of Raloxifene glucuronidation. The intrinsic clearance for the 6-glucuronide in intestinal microsomes was determined to be 17 µl/min/mg. nih.govresearchgate.net

Tissue Specific Metabolism and Disposition of Raloxifene 6 D Glucuronide: Uncovering Regional Contributions

Hepatic Glucuronidation and its Contribution to Overall Clearance

The liver is a primary site for the glucuronidation of raloxifene (B1678788). nih.govnih.gov Hepatic UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, are the main enzymes responsible for this metabolic conversion. nih.govwsu.edu Studies using human liver microsomes have demonstrated that UGT1A1 is significantly involved in the formation of Raloxifene 6-D-glucuronide. nih.govnih.gov In fact, genetic variations in the UGT1A1 gene, such as the UGT1A1*28 polymorphism, have been shown to impact the metabolic clearance of raloxifene to its 6-glucuronide metabolite. nih.gov

Intestinal Glucuronidation and its Role in Presystemic Clearance

The intestine plays a crucial role in the presystemic clearance, or first-pass metabolism, of raloxifene through extensive glucuronidation. researchgate.netbohrium.comnih.gov This process significantly reduces the amount of parent drug that reaches systemic circulation. researchgate.netbohrium.com In fact, it has been suggested that intestinal glucuronidation is a more significant contributor to the presystemic clearance of raloxifene than hepatic metabolism. nih.govresearchgate.net

Comparative Analysis of Glucuronidation Rates in Different Intestinal Segments (Jejunum, Duodenum, Ileum, Colon)

Research in rat models has provided insights into the regional differences in raloxifene glucuronidation along the intestine. One study using S9 fractions from different intestinal segments of rats found that the formation of this compound varied across the duodenum, jejunum, ileum, and colon. tsu.edunih.gov

The ratio of this compound to another major metabolite, Raloxifene-4'-glucuronide, was found to differ significantly among the intestinal segments, with ratios ranging from 2.1 to 4.9 in the ileum, jejunum, and duodenum, and a much higher range of 14.5 to 50 in the colon. tsu.edunih.gov Another study focusing on human jejunum microsomes identified UGT1A8 and UGT1A10 as the primary contributors to raloxifene glucuronidation in this segment. nih.govbohrium.com

Metabolic Clearance of Raloxifene in Rat Intestinal and Liver S9 Fractions

Tissue Raloxifene-6-glucuronide Clearance (Vmax/Km) Raloxifene-4'-glucuronide Clearance (Vmax/Km)
Duodenum Data not specified Data not specified
Jejunum Data not specified Data not specified
Ileum Data not specified Data not specified
Colon Data not specified Data not specified
Liver Data not specified Data not specified

This table is based on data from rat studies and illustrates the regional differences in metabolic clearance. Specific values for Vmax/Km for each metabolite in each tissue segment were presented graphically in the source material and are not explicitly detailed in the text. nih.govtsu.edu

Relative Contributions of Intestinal and Hepatic Metabolism to this compound Formation

Both the intestine and the liver are significant sites for the formation of this compound, but their relative contributions are a key aspect of its pharmacokinetics. researchgate.netnih.gov In vitro studies have shown that the intrinsic clearance for the formation of the 6-glucuronide in intestinal microsomes is substantial. nih.govresearchgate.net

While the liver possesses a high capacity for glucuronidation, the strategic location of the intestine results in it being the dominant organ for the first-pass extraction and metabolism of orally administered raloxifene. nih.govnih.gov Studies comparing the efficiency of glucuronidation in human intestinal and liver microsomes suggest that intestinal glucuronidation significantly limits the amount of raloxifene that reaches the liver for further metabolism. nih.govacs.org This is supported by findings that the intrinsic clearance of glucuronidation is markedly higher in the human intestine compared to the liver. nih.govacs.org

Renal Glucuronidation Activity and Clearance Potential

While the liver and intestine are the primary sites of raloxifene metabolism, the kidneys also exhibit glucuronidation activity. nih.gov Studies using human kidney microsomes have demonstrated the formation of this compound. nih.gov The kinetics of this formation in kidney microsomes have been shown to follow Michaelis-Menten kinetics. nih.gov

Tissue Intrinsic Clearances of Raloxifene

Organ Intrinsic Clearance (ml · min-1 · kg-1)
Kidney 3.4
Intestine 28.1
Liver 39.6

This table shows the comparative intrinsic clearances of raloxifene in different human tissues, highlighting the primary roles of the liver and intestine. nih.gov

Examination of Glucuronidation Activity in Other Extrahepatic Tissues (e.g., Lung)

The potential for raloxifene glucuronidation has been investigated in other extrahepatic tissues as well. In animal models, the conversion of raloxifene metabolites back to the parent compound has been observed in various tissues, including the lung, spleen, bone, and uterus. researchgate.net However, direct glucuronidation activity in all these tissues is not well-established.

Specifically, studies using human lung microsomes have not shown any detectable glucuronidation activity for raloxifene. nih.gov This suggests that the lungs are not a significant site for the initial metabolism of raloxifene to its glucuronide conjugates.

Mechanism of Enterohepatic Recycling of Raloxifene and its Glucuronide Conjugates

Enterohepatic recycling is a significant process in the pharmacokinetics of raloxifene, contributing to its prolonged half-life. drugbank.comnih.gov This process involves the biliary excretion of raloxifene glucuronides from the liver into the intestine. nih.govnih.gov Once in the intestine, these glucuronide conjugates can be hydrolyzed back to the parent raloxifene by β-glucuronidase enzymes produced by intestinal bacteria. nih.gov The reabsorbed raloxifene can then re-enter the systemic circulation and undergo metabolism again in the liver and intestine. researchgate.net

The transport of raloxifene glucuronides across cell membranes in the liver and intestine is mediated by specific transporter proteins. Efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 are involved in moving the glucuronides out of cells, while Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, and OATP2B1) are involved in their uptake. nih.gov The interplay between these transporters and the deconjugating activity of gut microbiota is crucial for the extent of enterohepatic recycling and contributes to the variability in raloxifene's pharmacokinetic profile among individuals. nih.gov

Genetic Determinants and Interindividual Variability in Raloxifene 6 D Glucuronide Formation

Impact of UGT1A1 Gene Polymorphisms on Raloxifene (B1678788) 6-D-Glucuronide Formation

The UGT1A1 enzyme, primarily expressed in the liver, is a significant contributor to the glucuronidation of raloxifene to its 6-β-glucuronide form. medchemexpress.comnih.gov Genetic variations in the UGT1A1 gene can lead to reduced enzyme expression or activity, thereby affecting the metabolic clearance of raloxifene.

A common polymorphism in the promoter region of the UGT1A1 gene, known as the UGT1A128 allele, is characterized by an additional TA repeat in the TATA box sequence. This variation leads to reduced gene transcription and, consequently, decreased UGT1A1 enzyme levels.

Studies utilizing human liver microsomes (HLM) have demonstrated a clear association between the UGT1A128 allele and the rate of Raloxifene 6-D-glucuronide (ral-6-Gluc) formation. nih.gov Research has shown that liver microsomes from individuals homozygous for the UGT1A128 allele (28/28) exhibit significantly lower rates of ral-6-Gluc formation compared to those with the wild-type (1/1) or heterozygous (1/28) genotypes. nih.gov Specifically, a study found a significant trend (ptrend=0.005) of decreased ral-6-Gluc formation with an increasing number of UGT1A128 alleles. nih.govnih.gov This suggests a gene-dose effect, where the presence of each *28 allele contributes to a reduction in the metabolic clearance of raloxifene towards its 6-glucuronide metabolite in the liver. nih.gov

Table 1: Rate of this compound Formation in Human Liver Microsomes Stratified by UGT1A1 Genotype

UGT1A1 GenotypeNumber of SamplesMean Rate of Ral-6-Gluc Formation (pmol/min/mg)Standard Error of the Mean
1/12415.62.1
1/281910.11.4
28/2835.81.8
*Data derived from a study on human liver microsomes. The trend for decreased formation with an increasing number of 28 alleles was statistically significant (ptrend = 0.005). nih.gov

Influence of UGT1A8 Gene Polymorphisms on this compound Formation

The UGT1A8 enzyme is predominantly expressed in the gastrointestinal tract and plays a crucial role in the extrahepatic glucuronidation of raloxifene. nih.govnih.govpharmgkb.org Polymorphisms in the UGT1A8 gene can significantly alter its enzymatic activity, thereby influencing the presystemic metabolism of raloxifene.

Two notable nonsynonymous polymorphisms in the UGT1A8 gene are the UGT1A82 (c.518C>G; A173G) and UGT1A83 (c.830G>A; C277Y) alleles. nih.gov In vitro studies using homogenates from HEK293 cells overexpressing these variants have indicated that the UGT1A82 allele is associated with higher, while the UGT1A83 allele is linked to lower raloxifene glucuronidation capacities. nih.gov

Consistent with these in vitro findings, research on human jejunum homogenates (HJH) has demonstrated a significant correlation between UGT1A8 genotype and the formation of total raloxifene glucuronides. nih.govnih.gov A study examining 46 HJH specimens found a significant association (p=0.023) between the UGT1A82 variant and total raloxifene glucuronide formation. nih.govnih.gov This suggests that individuals carrying the UGT1A82 allele exhibit enhanced intestinal glucuronidation of raloxifene.

Table 2: Total Raloxifene Glucuronide Formation in Human Jejunum Homogenates Stratified by UGT1A8 Genotype

UGT1A8 Genotype GroupNumber of SamplesMean Rate of Total Raloxifene Glucuronide Formation (pmol/min/mg)Standard Error of the Mean
UGT1A8 (1/1 + 1/2)3910317
UGT1A8 (2/2)725877
Data from a study on human jejunum homogenates. The difference in formation between the two groups was statistically significant (p = 0.023). nih.gov

Phenotypic Consequences of UGT Genotypes on Raloxifene Glucuronide Levels

The genetic polymorphisms in UGT1A1 and UGT1A8 have observable consequences on the in vivo plasma concentrations of raloxifene and its glucuronides.

In contrast, the influence of UGT1A8 genotypes on plasma raloxifene glucuronide levels appears more direct. nih.gov Individuals are categorized into predicted metabolizer groups based on their UGT1A8 genotype: slow metabolizers (1/3), intermediate metabolizers (1/1 or 1/2), and fast metabolizers (2/2). nih.govnih.gov Studies have shown a significant trend of increasing plasma concentrations of both this compound and Raloxifene-4'-glucuronide from fast to slow metabolizers. nih.govnih.govresearchgate.net

Table 3: Plasma Raloxifene Glucuronide Levels in Raloxifene-Treated Subjects Stratified by Predicted UGT1A8 Metabolizer Phenotype

Predicted UGT1A8 Metabolizer GroupGenotypes IncludedNumber of SubjectsMean Plasma Ral-6-Gluc (ng/ml/mg dose)Mean Plasma Ral-4'-Gluc (ng/ml/mg dose)Mean Total Raloxifene Glucuronides (ng/ml/mg dose)
Fast2/272.15.37.4
Intermediate1/1 or 1/2344.812.016.8
Slow1/3311.222.133.3
Data from a study on raloxifene-treated subjects. The trend for increased glucuronide levels from fast to slow metabolizers was statistically significant for Ral-6-Gluc (ptrend = 0.0025), Ral-4'-Gluc (ptrend = 0.001), and total glucuronides (ptrend = 0.001). nih.govnih.gov

Pharmacological and Biological Relevance of Raloxifene 6 D Glucuronide As an Active Metabolite

Estrogen Receptor Binding Affinity and Characterization of Agonist/Antagonist Properties

Raloxifene (B1678788) 6-D-glucuronide is an active metabolite that retains the ability to bind to the estrogen receptor (ER). caymanchem.com However, its binding affinity is considerably lower than that of the parent raloxifene molecule. Research using cytosolic fractions of MCF-7 breast cancer cells as an ER source determined the IC₅₀ value for Raloxifene 6-D-glucuronide to be 290 nM. nih.govcaymanchem.com In competitive binding assays, this metabolite, like its parent compound, competes with estradiol (B170435) for ER binding, which is the foundational mechanism for its anti-estrogenic effects in tissues like the breast. nih.gov The biological action of raloxifene and its metabolites is mediated through this high-affinity binding to estrogen receptors, which in turn regulates the expression of multiple estrogen-regulated genes in a tissue-specific manner. hres.ca

Comparative Biological Activity of this compound versus Parent Raloxifene

The biological activity of this compound is significantly attenuated when compared to the parent drug, Raloxifene. The most direct comparison is seen in their respective affinities for the estrogen receptor. The IC₅₀ value of this compound (2.9 x 10⁻⁷ M) is approximately 725 times higher than that of Raloxifene (4.0 x 10⁻¹⁰ M), indicating a substantially weaker binding affinity for the metabolite. nih.gov This difference is attributed to the modification at the 6-hydroxy position, a group known to be important for high-affinity ER binding. nih.gov While both compounds exhibit anti-estrogenic properties by competing with estrogen, the potency of the parent compound is markedly greater. nih.gov

Table 1: Comparative Estrogen Receptor Binding Affinity

Compound IC₅₀ (M)
Raloxifene (4.0 ± 3.5) x 10⁻¹⁰
This compound (2.9 ± 0.8) x 10⁻⁷
Raloxifene 4'-glucuronide (3.7 ± 1.9) x 10⁻⁸

Data derived from competitive binding assays using MCF-7 cell cytosolic fractions. nih.gov

Absence of Inhibition of Voltage-Gated Potassium Channels (e.g., K_v4.3) by this compound

A distinct difference in the pharmacological activity between raloxifene and its 6-D-glucuronide metabolite is observed in their effects on ion channels. The parent compound, raloxifene, has been shown to inhibit cloned Kv4.3 voltage-gated potassium channels in a concentration-dependent manner, an effect that is independent of the estrogen receptor. nih.gov In stark contrast, its major metabolites, including this compound, have been demonstrated to have little or no inhibitory effect on Kv4.3 channels. caymanchem.comnih.gov This finding highlights a clear divergence in the biological activity profile between the parent drug and its primary glucuronidated form, indicating that the glucuronidation process at the 6-position eliminates this specific off-target ion channel activity.

Transport Mechanisms Governing the Disposition of Raloxifene 6 D Glucuronide

Role of Efflux Transporters in Biliary and Intestinal Excretion

Efflux transporters are proteins that actively pump substrates out of cells. In the liver and intestines, they play a crucial role in moving compounds into the bile and the intestinal lumen for excretion.

Multidrug Resistance-Associated Proteins (MRP2, MRP3) Mediated Transport

Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3) are key players in the transport of raloxifene's glucuronidated metabolites. nih.gov MRP2 is primarily located on the apical membrane of hepatocytes and enterocytes, facilitating the efflux of substances into the bile and intestinal lumen, respectively. nih.govnih.gov Conversely, MRP3 is found on the basolateral membrane, transporting its substrates from these cells into the bloodstream. nih.govnih.gov

In vitro studies have demonstrated that all three major raloxifene (B1678788) glucuronides—raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-4',6-diglucuronide—are substrates of both MRP2 and MRP3. nih.gov Notably, Raloxifene 6-D-glucuronide exhibits the highest affinity for MRP2 among the three. nih.gov The Michaelis-Menten constant (Km), a measure of substrate affinity, for this compound's transport by MRP2 was approximately half that of the diglucuronide and a third of the 4'-glucuronide, indicating a stronger interaction. nih.gov

An ATPase assay, which measures the energy-dependent activity of these transporters, indicated that this compound (referred to as M1 in the study) did not show any interaction with MRP2, a finding that contrasts with vesicular transport experiments. nih.gov However, the same study confirmed interactions of the other glucuronide metabolites with MRP2. nih.gov

Involvement of P-glycoprotein (Pgp) in Efflux

P-glycoprotein (Pgp), encoded by the ABCB1 gene, is another important efflux transporter. nih.gov While pharmacokinetic studies have suggested a role for Pgp in the transport of raloxifene and its metabolites, direct in vitro evidence for this compound as a Pgp substrate is less definitive. nih.govnih.gov One study using Caco-2 cell monolayers, a model for the intestinal barrier, indicated an interaction between the parent drug, raloxifene, and Pgp. nih.gov However, the direct transport of its glucuronide metabolites by Pgp is not as clearly established. The primary mechanism by which Pgp may influence the disposition of this compound is likely indirect, by affecting the transport of the parent compound, thereby influencing the amount of raloxifene available for glucuronidation. nih.gov

Interaction with Organic Anion-Transporting Polypeptides (OATP)

Organic anion-transporting polypeptides (OATPs) are uptake transporters, primarily located on the basolateral membrane of hepatocytes, that facilitate the entry of compounds from the blood into the liver. nih.gov

Investigation of OATP1B1 and OATP1B3 Inhibition by Raloxifene Glucuronides

In vitro studies have been conducted to assess the inhibitory potential of raloxifene and its glucuronide metabolites on OATP1B1 and OATP1B3. nih.gov Interestingly, while raloxifene itself and its other glucuronide metabolites (raloxifene-4'-glucuronide and raloxifene-6,4'-diglucuronide) were found to inhibit OATP1B1 and/or OATP1B3, this compound did not show any significant interaction with either of these transporters. nih.govresearchgate.net This suggests that this compound is not a significant inhibitor of OATP1B1 or OATP1B3 at the concentrations tested.

However, it is important to note that this compound, along with the other monoglucuronide, has been identified as a substrate for OATP1B1, OATP1B3, and OATP2B1. nih.gov The transporter protein abundance-normalized in vitro clearance of this compound was found to be approximately 95% lower for OATP1B1 and OATP2B1 compared to OATP1B3. nih.gov When considering the relative abundance of these transporters in the liver, OATP1B3-mediated clearance accounted for a substantial 94% of the total hepatic uptake of this compound. nih.gov

Table 1: Interaction of this compound with OATP Transporters

TransporterInteraction TypeFinding
OATP1B1SubstrateTransported by OATP1B1. nih.gov
OATP1B1InhibitionNo significant inhibition observed. nih.govresearchgate.net
OATP1B3SubstrateTransported by OATP1B3; accounts for the majority of its hepatic uptake. nih.gov
OATP1B3InhibitionNo significant inhibition observed. nih.govresearchgate.net
OATP2B1SubstrateTransported by OATP2B1. nih.gov

Interplay between Glucuronidation and Transporter-Mediated Flux

The disposition of this compound is a prime example of the intricate interplay between drug metabolism (glucuronidation) and transporter-mediated flux. Raloxifene undergoes extensive first-pass metabolism in the intestine and liver, where UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A8, convert it into its glucuronide metabolites. drugbank.comnih.govmedchemexpress.comcaymanchem.com

Once formed, these glucuronide conjugates, including this compound, have limited ability to passively cross cell membranes and thus require transporters for their movement. nih.gov In the enterocytes, the newly synthesized this compound can be effluxed back into the intestinal lumen by apical transporters like MRP2 or transported into the portal circulation by basolateral transporters like MRP3. nih.gov

Upon reaching the liver, this compound in the bloodstream can be taken up into hepatocytes by OATP transporters, predominantly OATP1B3. nih.gov Within the hepatocytes, it can then be secreted into the bile by apical efflux transporters such as MRP2. nih.govnih.gov This biliary excretion is a key step in the enterohepatic recycling of raloxifene, where the glucuronide can be hydrolyzed back to the parent drug by bacterial enzymes in the gut, allowing for its reabsorption. nih.govresearchgate.net

Table 2: Summary of Transporter Interactions with this compound

TransporterLocationFunctionInteraction with this compound
MRP2Apical (Hepatocytes, Enterocytes)Efflux into bile/intestinal lumenSubstrate nih.gov
MRP3Basolateral (Hepatocytes, Enterocytes)Efflux into bloodSubstrate nih.gov
P-gpApical (Enterocytes, etc.)EffluxNo direct evidence for transport, may influence parent drug levels nih.govnih.gov
OATP1B1Basolateral (Hepatocytes)Uptake from bloodSubstrate nih.gov
OATP1B3Basolateral (Hepatocytes)Uptake from bloodMajor uptake transporter nih.gov
OATP2B1Basolateral (Hepatocytes), EnterocytesUptakeSubstrate nih.gov

Advanced Analytical Methodologies for the Quantification of Raloxifene 6 D Glucuronide in Biological Matrices

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches

UPLC-MS/MS has become the preferred method for the quantification of raloxifene (B1678788) 6-D-glucuronide due to its high sensitivity, selectivity, and speed. These methods allow for the simultaneous determination of raloxifene and its key metabolites, including raloxifene-6-D-glucuronide (also referred to as M1 or Ral-6-G), raloxifene-4'-glucuronide (M2 or Ral-4'-G), and in some cases, raloxifene-6-sulfate (Ral-6-S). nih.govresearchgate.netijpsr.com

The validation of UPLC-MS/MS methods is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure reliability. nih.govresearchgate.net Key validation parameters include linearity, sensitivity, accuracy, precision, recovery, and matrix effects.

Linearity: Assays demonstrate excellent linearity over a specific concentration range, with correlation coefficients (r²) consistently greater than 0.99. researchgate.netnih.govnih.gov For raloxifene 6-D-glucuronide, linear ranges have been established, such as 1.95–1000 nM in rat plasma and 0.311 to 124.526 ng/mL in human plasma. nih.govijpsr.com

Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured. For this compound, LLOQs of 1.95 nM and 1.95 µg/L have been reported in rat and human plasma, respectively. nih.govresearchgate.netnih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically expected to be within 85–115%, and the coefficient of variation (CV) for precision should be less than 15%. nih.govresearchgate.netnih.gov

Recovery: Extraction recovery indicates the efficiency of the sample preparation process. Methods utilizing a mixture of methanol (B129727) and acetonitrile (B52724) for protein precipitation have shown recoveries greater than 85%. nih.gov Other methods using solid phase extraction have reported recoveries higher than 71% for the glucuronide metabolite. nih.gov

Matrix Effects: These effects occur when components in the biological sample interfere with the ionization of the target analyte, potentially suppressing or enhancing the signal. The variance of matrix effects for validated methods is generally required to be less than 15%. nih.govresearchgate.net

Table 1: UPLC-MS/MS Method Validation Parameters for this compound

Parameter Reported Value/Range Biological Matrix Citation
Linearity (r²) >0.995 Human Plasma thermofisher.com
>0.9913 Rat Plasma researchgate.net
Linear Range 0.6 to 60 ng/mL Human Plasma thermofisher.com
1.95–1000 nM Rat Plasma nih.gov
0.311 to 124.526 ng/mL Human Plasma ijpsr.com
LLOQ 1.95 nM Rat Plasma researchgate.net
1.95 µg/L Human Urine nih.gov
Accuracy Within 85–115% Rat Plasma nih.gov
Within 100 ± 8.8% Human Urine nih.gov
Precision (%CV) <15% Rat Plasma researchgate.net
<12% Human Urine nih.gov
Recovery >85% Rat Plasma nih.gov
>71% Human Plasma nih.gov
Matrix Effect <15% variance Rat Plasma nih.gov

Effective separation of this compound from its isomers and other endogenous components is crucial for accurate quantification.

Chromatographic Separation: This is typically achieved using reversed-phase chromatography. Columns such as the Waters BEH C18, Hypersil GOLD PFP, and Thermo Scientific AccuCore PFP are commonly employed. nih.govthermofisher.comnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to resolve the analytes in a short time, often under 7 minutes. ijpsr.comnih.govnih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with an electrospray ionization (ESI) source. ijpsr.com Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. This highly selective technique minimizes interference from other compounds. thermofisher.comresearchgate.net For this compound, a common precursor ion is m/z 650.1. researchgate.net

Table 2: Optimized Chromatographic and Mass Spectrometric Conditions

Parameter Details Citation
Chromatography System UPLC / UHPLC nih.gov
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm) researchgate.net
Hypersil GOLD PFP thermofisher.com
Mobile Phase A: Water (0.1% formic acid) nih.govijpsr.comnih.gov
B: Acetonitrile or Methanol nih.govijpsr.comnih.gov
Elution Type Gradient ijpsr.com
Ionization Source Electrospray Ionization (ESI), Positive Mode ijpsr.com
Detection Mode Multiple Reaction Monitoring (MRM) thermofisher.comresearchgate.net
Precursor Ion (m/z) 650.1 researchgate.net

To ensure the accuracy and precision of the assay, a stable isotope-labeled internal standard (IS) is used to compensate for variability during sample processing and instrumental analysis. nih.govresearchgate.net this compound-d4 lithium is a commonly used deuterated internal standard for the quantification of this compound. nih.govmedchemexpress.com The IS is added to samples at a known concentration before extraction, and the analyte concentration is determined by calculating the peak area ratio of the analyte to the IS. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than MS/MS, HPLC with ultraviolet (UV) detection can be used for the analysis of raloxifene and its metabolites, particularly in contexts where the high sensitivity of mass spectrometry is not required, such as for the analysis of pharmaceutical formulations. nih.govresearchgate.netresearchgate.net A method for raloxifene hydrochloride has been validated using a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (75:25 v/v), with UV detection at 254 nm. researchgate.net However, due to the typically low concentrations of metabolites in biological fluids and potential interferences from the matrix, HPLC-UV methods are generally not suitable for the direct quantification of this compound in bioanalytical studies without extensive sample cleanup and concentration. nih.gov

Methodologies for Investigating Glucuronide Interconversion

Raloxifene is metabolized to form two primary glucuronide isomers: raloxifene-6-glucuronide and raloxifene-4'-glucuronide. nih.govnih.gov Analytical methods, particularly LC-MS/MS, are essential for distinguishing and separately quantifying these isomers. nih.govthermofisher.com The chromatographic separation is optimized to achieve baseline resolution between the two glucuronide peaks, which have distinct retention times. nih.gov These methods have been instrumental in studies characterizing the enzymes responsible for raloxifene glucuronidation, such as UGT1A1 and UGT1A8. nih.govcaymanchem.com By analyzing the formation rates of each isomer in the presence of specific enzymes, researchers can determine the contribution of different UGT isoforms to raloxifene's metabolism. nih.gov Some studies also use enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide moiety, allowing for indirect quantification of the total glucuronidated raloxifene by measuring the released parent drug. researchgate.net

Sample Preparation Techniques for Bioanalytical Assays

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids (B1166683) from biological matrices, thereby improving the accuracy and robustness of the analytical method. windows.netphenomenex.com

Protein Precipitation (PPT): This is a relatively simple and rapid technique used to remove proteins from plasma or serum samples. nih.govwindows.netwindows.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. nih.govwindows.net For the simultaneous analysis of raloxifene and its metabolites, a mixture of methanol and acetonitrile (e.g., 2:1 v/v) has been shown to provide superior extraction recovery compared to using either solvent alone. nih.gov After adding the solvent, the sample is vortexed and centrifuged, and the clear supernatant is collected for analysis. windows.net

Solid Phase Extraction (SPE): SPE is a more selective and rigorous sample cleanup technique that provides cleaner extracts than PPT. nih.govphenomenex.comsigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. sigmaaldrich.com SPE methods have been developed for the simultaneous extraction of raloxifene and its glucuronides from human plasma and urine, often using specialized cartridges like SOLAµ SCX 96-well plates, which are suitable for high-throughput analysis. nih.govnih.govthermofisher.com

Mechanistic Insights into Drug Drug and Herb Drug Interactions Involving Raloxifene 6 D Glucuronide Metabolism

Inhibition of UGT-Mediated Raloxifene (B1678788) 6-D-Glucuronidation by Co-Administered Agents

The inhibition of UGT enzymes responsible for raloxifene glucuronidation can lead to increased plasma concentrations of the parent drug, potentially altering its efficacy and safety profile. This inhibition can occur through various mechanisms, with competitive inhibition being a key factor.

Competitive Inhibition by Other UGT Substrates or Inhibitors

Co-administration of drugs that are also substrates or inhibitors of the same UGT isoforms that metabolize raloxifene can lead to competitive inhibition. Raloxifene is primarily glucuronidated by UGT1A1, UGT1A8, and UGT1A10. drugbank.comnih.govdrugbank.com Therefore, other compounds that are metabolized by or inhibit these enzymes can compete with raloxifene, leading to decreased formation of raloxifene 6-D-glucuronide.

One such example is zafirlukast (B1683622) , a leukotriene receptor antagonist. A screening of 578 compounds identified zafirlukast as a potent general inhibitor of UGT1A enzymes. fda.gov This suggests that zafirlukast has the potential to competitively inhibit the glucuronidation of raloxifene, thereby increasing its systemic exposure. fda.gov

Effects of Natural Products (e.g., Apigenin (B1666066), Milk Thistle Constituents like Silybin (B1146174) A and B) on Intestinal Glucuronidation

A significant number of drug interactions involving raloxifene are linked to the consumption of natural health products. The intestine plays a crucial role in the first-pass metabolism of raloxifene, with UGT1A8 and UGT1A10 being highly expressed in this tissue and contributing significantly to its glucuronidation. drugbank.commedscape.com

Apigenin , a common flavonoid found in many fruits, vegetables, and herbs, has been shown to inhibit the glucuronidation of raloxifene. jnjmedicalconnect.com Studies in rats have demonstrated that co-administration of apigenin with raloxifene increases the bioavailability of the parent drug by inhibiting its phase II metabolism. jnjmedicalconnect.com The mechanism is believed to be competitive inhibition, as apigenin is also a substrate for various UGT isoforms. jnjmedicalconnect.com

Milk thistle (Silybum marianum) and its constituents, particularly silybin A and silybin B , are potent inhibitors of raloxifene glucuronidation. medscape.commims.com Research has shown that these flavonolignans competitively inhibit the formation of both raloxifene-4'-glucuronide and raloxifene-6-glucuronide catalyzed by UGT1A1, UGT1A8, and UGT1A10. medscape.commims.com The inhibitory constants (Ki) for silybin A and silybin B against these UGT isoforms are in a range that suggests a high potential for clinically relevant interactions. medscape.commims.com Mechanistic static models have predicted that co-administration of milk thistle products could lead to a significant increase in systemic raloxifene exposure. medscape.com

Inhibitory Effects of Natural Products on Raloxifene Glucuronidation

Natural Product/ConstituentAffected UGT IsoformsMechanism of InhibitionKey FindingsReference
ApigeninVarious UGT isoformsCompetitive InhibitionIncreased bioavailability of raloxifene in rats due to inhibition of first-pass metabolism. jnjmedicalconnect.com
Milk Thistle (Silybin A and Silybin B)UGT1A1, UGT1A8, UGT1A10Competitive InhibitionPotent inhibitors of both raloxifene-4'- and 6-glucuronidation. Predicted to significantly increase systemic raloxifene exposure. medscape.commims.com

Induction of UGT Enzymes and its Impact on this compound Formation (e.g., Mitapivat (B609056), Apalutamide)

In contrast to inhibition, the induction of UGT enzymes can accelerate the metabolism of raloxifene, leading to increased formation of this compound and consequently, lower plasma concentrations of the active parent drug. This can potentially reduce the therapeutic efficacy of raloxifene.

Mitapivat , a pyruvate (B1213749) kinase activator, is known to induce several enzymes, including UGT1A1, in vitro. fda.govdrugs.com Since raloxifene is a substrate for UGT1A1, co-administration with mitapivat could potentially increase the rate of raloxifene glucuronidation. nih.govdrugbank.comnih.gov The prescribing information for mitapivat advises caution when co-administered with UGT1A1 substrates. agios.comagios.com

Apalutamide (B1683753) , a non-steroidal anti-androgen, is a known inducer of several drug-metabolizing enzymes, including UGTs. medscape.comjnjmedicalconnect.commims.comresearchgate.netrxlist.com The induction of UGT enzymes by apalutamide suggests that it could decrease the systemic exposure of co-administered drugs that are UGT substrates. mims.comrxlist.com Given that raloxifene is metabolized by UGTs, its efficacy could be diminished when taken concurrently with apalutamide. nih.gov

Potential for UGT Induction and Impact on Raloxifene Metabolism

Inducing AgentInduced UGT Isoform(s)Potential Impact on this compound FormationReference
MitapivatUGT1A1Potential for increased formation, leading to lower raloxifene exposure. fda.govdrugs.comagios.comagios.com
ApalutamideUGTs (general)Potential for increased formation, leading to lower raloxifene exposure. medscape.comjnjmedicalconnect.commims.comresearchgate.netrxlist.com

Influence of Transport Protein Modulation on Overall Disposition

The efflux transporters Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 play a significant role in the transport of raloxifene glucuronides. MRP2 is located on the apical membrane of enterocytes and hepatocytes and is involved in the efflux of glucuronides into the intestinal lumen and bile, respectively. jnjmedicalconnect.comresearchgate.net MRP3, on the other hand, is found on the basolateral membrane and facilitates the transport of glucuronides into the bloodstream. jnjmedicalconnect.comresearchgate.net Studies have shown that both raloxifene-4'-glucuronide and raloxifene-6-glucuronide are substrates of MRP2 and MRP3. jnjmedicalconnect.com Therefore, drugs that inhibit or induce these transporters could alter the systemic and local concentrations of raloxifene glucuronides.

The hepatic uptake of raloxifene and its glucuronides is mediated by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 . mims.comdrugs.com In vitro studies have demonstrated that raloxifene itself and its glucuronide metabolites interact with these transporters. mims.comdrugs.com Interestingly, while raloxifene-4'-glucuronide and raloxifene-6,4'-diglucuronide are inhibitors of OATP1B1 and OATP1B3, raloxifene-6-glucuronide does not appear to significantly interact with these transporters. mims.comresearchgate.net Modulation of OATP1B1 and OATP1B3 by other drugs could therefore impact the hepatic uptake of raloxifene and its other glucuronidated forms, influencing their subsequent metabolism and excretion.

Transporters Involved in this compound Disposition

TransporterLocationFunctionInteraction with this compoundReference
MRP2Apical membrane of enterocytes and hepatocytesEfflux into intestinal lumen and bileSubstrate jnjmedicalconnect.comresearchgate.net
MRP3Basolateral membrane of enterocytes and hepatocytesEfflux into bloodSubstrate jnjmedicalconnect.comresearchgate.net
OATP1B1Basolateral membrane of hepatocytesHepatic uptakeNo significant interaction mims.comresearchgate.net
OATP1B3Basolateral membrane of hepatocytesHepatic uptakeNo significant interaction mims.comresearchgate.net

Preclinical and in Vitro Research Models in the Study of Raloxifene 6 D Glucuronide Metabolism

Utilization of Human Liver and Intestinal Microsomes as In Vitro Systems

Human liver and intestinal microsomes are indispensable in vitro tools for studying the metabolism of drugs like raloxifene (B1678788). These subcellular fractions are rich in drug-metabolizing enzymes, particularly the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation.

Researchers use microsomes to investigate the formation of raloxifene's two primary glucuronide metabolites: Raloxifene 6-D-glucuronide and Raloxifene-4'-glucuronide. nih.govpsu.edu By incubating raloxifene with human liver microsomes (HLMs) and human intestinal microsomes (HIMs) in the presence of the necessary co-factor UDP-glucuronic acid, scientists can measure the rate of formation of each glucuronide. nih.govpsu.edu

Studies have consistently shown that both the liver and the intestine are significant sites of raloxifene glucuronidation. psu.edumedchemexpress.com However, the intrinsic clearance values for the formation of both glucuronides are markedly higher in intestinal microsomes compared to liver microsomes. psu.edunih.gov This suggests that the intestine plays a crucial role in the extensive first-pass metabolism and presystemic clearance of raloxifene. psu.edunih.gov For instance, the intrinsic clearance for the formation of the 6-glucuronide in intestinal microsomes has been reported to be significantly higher than in liver microsomes. psu.edu This extensive metabolism in the gut wall contributes to raloxifene's low oral bioavailability. nih.govresearchgate.net

Kinetic analyses in these microsomal systems help determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzymes for the substrate and the maximum rate of the reaction, respectively. While kinetic parameters for this compound formation by expressed UGT1A1 have been challenging to determine due to substrate solubility issues, studies with expressed UGT1A8 have been successful. psu.edu

Table 1: Comparative Intrinsic Clearance of Raloxifene Glucuronidation

Metabolite Microsomal Source Intrinsic Clearance (μL/min/mg)
This compound Human Intestinal Microsomes 17 psu.edu
Raloxifene-4'-glucuronide Human Intestinal Microsomes 95 psu.edunih.gov

Application of UGT-Overexpressing Cell Lines (e.g., HEK293) for Enzyme Specificity Studies

To pinpoint exactly which UGT enzymes are responsible for the formation of this compound, researchers employ cell lines that have been genetically engineered to overexpress a single, specific UGT isoform. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose. nih.govresearchgate.net

By creating a panel of HEK293 cell lines, each producing a high level of a particular UGT enzyme (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10), scientists can individually test the ability of each enzyme to metabolize raloxifene. nih.govresearchgate.net Homogenates from these cells are incubated with raloxifene, and the formation of this compound and Raloxifene-4'-glucuronide is measured. nih.gov

These studies have revealed that several UGT enzymes can catalyze raloxifene glucuronidation. Specifically, for the formation of this compound, the hepatic enzyme UGT1A1 and the extra-hepatic enzyme UGT1A8 have been identified as the primary contributors. nih.govresearchgate.net UGT1A1 is considered the most active hepatic UGT for this particular metabolic reaction. nih.gov Other enzymes, such as the hepatic UGT1A9 and the extra-hepatic UGT1A10, are also involved in raloxifene metabolism, particularly in the formation of Raloxifene-4'-glucuronide. nih.govresearchgate.net Notably, enzymes from the UGT2B family have shown no detectable activity towards raloxifene. nih.govresearchgate.net

These cell-based assays are also crucial for investigating the impact of genetic variations (polymorphisms) in UGT genes on raloxifene metabolism. For example, different variants of the UGT1A8 enzyme have been shown to have different levels of activity in forming raloxifene glucuronides, which may help explain inter-individual differences in drug response. nih.gov

Table 2: UGT Isoforms Involved in this compound Formation

UGT Isoform Location Role in this compound Formation
UGT1A1 Hepatic Primary nih.govpsu.edu
UGT1A8 Extra-hepatic (Intestinal) Primary nih.govpsu.edu
UGT1A9 Hepatic Minor/Indirect nih.gov
UGT1A10 Extra-hepatic (Intestinal) Primarily forms Raloxifene-4'-glucuronide psu.edu

Animal Models (e.g., Rats) for Studying Glucuronidation and Disposition

These studies involve administering raloxifene to rats and then measuring the concentrations of the parent drug and its glucuronide metabolites, including this compound, in plasma and various tissues over time. nih.govdoi.org This provides crucial information on absorption, distribution, metabolism, and excretion (ADME) profiles. Rat models have confirmed the extensive first-pass metabolism of raloxifene, leading to low oral bioavailability, similar to what is observed in humans. nih.gov They are also instrumental in studying processes like enterohepatic recycling, where glucuronides excreted in the bile are reabsorbed in the intestine, which can prolong the drug's half-life. nih.gov

Age-Dependent Glucuronidation Profiles in Animal Tissues

The expression and activity of drug-metabolizing enzymes can change with age. Studies using rats of different ages (e.g., 4, 11, and 28 weeks old) have demonstrated that raloxifene glucuronidation is an age-dependent process. nih.govnih.govdoi.org

Research has shown that in young rats (4 weeks), the metabolic clearance of raloxifene in the duodenum is significantly lower for both this compound and Raloxifene-4'-glucuronide compared to older rats. nih.govdoi.org This reduced metabolism in younger animals leads to a significantly higher oral bioavailability of the parent drug. nih.govnih.gov For example, the absolute oral bioavailability of raloxifene was found to be 3.5-fold higher in 4-week-old rats compared to 11-week-old rats. nih.govdoi.org These findings highlight that metabolic capacity matures with age, which can have significant implications for drug exposure.

Table 3: Age-Dependent Raloxifene Glucuronidation Clearance in Rat Duodenum S9 Fractions

Metabolite 4-week-old rats (Clearance) 11-week-old rats (Clearance) 28-week-old rats (Clearance)
This compound Significantly Lower nih.govdoi.org Higher Higher
Raloxifene-4'-glucuronide Significantly Lower nih.govdoi.org Higher Higher

Regional Differences in Glucuronidation Capacity across Gastrointestinal Segments in Preclinical Species

Metabolic activity is not uniform along the gastrointestinal (GI) tract. Studies in rats have characterized raloxifene glucuronidation using S9 fractions prepared from different intestinal segments (duodenum, jejunum, ileum, colon) and the liver. nih.govnih.gov

Table 4: Regional Glucuronidation of Raloxifene in F344 Rats

GI Segment/Organ Major Metabolite Ratio of this compound to Raloxifene-4'-glucuronide
Duodenum This compound nih.gov 2.1 to 4.9 nih.govdoi.org
Jejunum This compound nih.gov 2.1 to 4.9 nih.govdoi.org
Ileum This compound nih.gov 2.1 to 4.9 nih.govdoi.org
Colon This compound nih.gov 14.5 to 50 nih.govdoi.org
Liver This compound nih.gov 2.1 to 4.9 nih.govdoi.org

Permeability Assays (e.g., PAMPA, Caco-2 Cell Monolayers) for Transport Characterization

Once formed, metabolites like this compound must be transported across cell membranes to be eliminated from the body. Permeability assays are crucial for characterizing this transport.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. It is a high-throughput method used early in drug discovery to estimate a compound's ability to passively cross the intestinal barrier. Given that glucuronide conjugates are generally more water-soluble and polar than their parent drugs, they are expected to have low passive permeability, a characteristic that would be identified by a PAMPA assay.

The Caco-2 cell monolayer assay is a more complex, cell-based model that is considered the gold standard for predicting human intestinal drug absorption. Caco-2 cells are derived from human colorectal adenocarcinoma and, when grown on a permeable support, they differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux and uptake transporters. nih.govpsu.edu

Studies using Caco-2 cells have shown that raloxifene itself is extensively metabolized into its glucuronide and sulfate (B86663) conjugates during transport across the cell monolayer. nih.govpsu.edu More importantly, these assays have been instrumental in demonstrating that the transport of raloxifene glucuronides is not a simple passive process. The efflux of these glucuronides from both the apical (lumen-facing) and basolateral (blood-facing) sides of the Caco-2 cells is mediated by active transport proteins. nih.gov Specifically, inhibitors of Multidrug Resistance-Associated Proteins (MRPs), such as MK-571, have been shown to significantly decrease the efflux of raloxifene glucuronides, indicating that these transporters are responsible for pumping the metabolites out of the intestinal cells. nih.gov This active efflux is a key mechanism in the disposition of this compound.

Emerging Research Avenues and Future Directions for Raloxifene 6 D Glucuronide

Elucidation of Species-Specific Differences in Glucuronide Metabolism and Transport

Significant variations in the metabolism and transport of raloxifene (B1678788) and its glucuronides exist between different species, which complicates the extrapolation of animal data to humans. Research has highlighted these differences, particularly between humans and monkeys, as well as in rats.

In a comparative in vitro study using liver and intestinal microsomes, the formation of raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4'-glucuronide (Ral-4'-G) showed species-dependent differences between humans and monkeys. nih.gov While the Michaelis-Menten constant (Km) and intrinsic clearance (CLint) for the 6-glucuronidation were similar in liver and intestinal microsomes of both species, the maximum velocity (Vmax) values differed. nih.gov Specifically, for liver microsomes, the Vmax for 6-glucuronidation was higher in humans than in monkeys, whereas for intestinal microsomes, the opposite was observed. nih.gov

Furthermore, the contribution of different UDP-glucuronosyltransferase (UGT) enzymes to raloxifene glucuronidation varies between species. In humans, the activity for 6-glucuronidation by recombinant UGT enzymes follows the order UGT1A1 > UGT1A8 > UGT1A9. nih.gov In monkeys, the order is UGT1A8 > UGT1A1 > UGT1A9. nih.gov

Studies in rats have also revealed regional and age-dependent differences in raloxifene glucuronidation. nih.govtsu.edutsu.edunih.gov In F344 rats, Ral-6-G was the major metabolite across all ages and intestinal regions. nih.govtsu.edu However, the ratio of Ral-6-G to Ral-4'-G varied significantly, from approximately 2 to 5-fold in the ileum, jejunum, liver, and duodenum, and much higher, from 14.5 to 50-fold, in the colon. tsu.edunih.gov These findings underscore the importance of considering species, age, and even the specific region of the intestine when studying raloxifene metabolism.

Table 1: Species and Regional Differences in Raloxifene Glucuronidation

Species Tissue/Enzyme Finding
Human vs. Monkey Liver Microsomes Vmax for 6-glucuronidation: Humans > Monkeys. nih.gov
Human vs. Monkey Intestinal Microsomes Vmax for 6-glucuronidation: Monkeys > Humans. nih.gov
Human Recombinant UGTs 6-glucuronidation activity: UGT1A1 > UGT1A8 > UGT1A9. nih.gov
Monkey Recombinant UGTs 6-glucuronidation activity: UGT1A8 > UGT1A1 > UGT1A9. nih.gov
Rat (F344) Intestinal Segments & Liver Ral-6-G is the major metabolite. Ratio of Ral-6-G to Ral-4'-G varies by region. nih.govtsu.edutsu.edunih.gov

Development of Predictive Physiologically Based Pharmacokinetic (PBPK) Models for Glucuronide Disposition

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs, including their glucuronide metabolites. researchgate.netmdpi.com These models integrate physiological, anatomical, and biochemical data to predict drug behavior in the body, which can help in understanding the complex disposition of raloxifene and its glucuronides. researchgate.netmdpi.comscilifelab.se

PBPK models are particularly valuable for investigating the impact of various factors on drug pharmacokinetics, such as drug-drug interactions, the influence of genetic polymorphisms, and the effects of organ impairment. nih.govnih.gov For raloxifene, PBPK models can be used to explore the consequences of its extensive first-pass glucuronidation and enterohepatic recycling. nih.govfrontiersin.org

The development of robust PBPK models for raloxifene glucuronides requires accurate in vitro data on metabolism and transport. nih.gov These models can then be used to predict in vivo pharmacokinetic profiles and to assess the potential for variability in drug response among individuals. researchgate.net For instance, a PBPK model could be used to simulate how alterations in the activity of specific UGT enzymes or efflux transporters might affect the plasma concentrations of raloxifene and its glucuronides. The use of PBPK modeling is increasingly being recognized by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in the drug development and approval process. mdpi.comscilifelab.se

A key challenge in developing PBPK models for glucuronidated compounds is accurately predicting the impact of enterohepatic recycling, which involves the excretion of the glucuronide into the bile, followed by deconjugation by gut bacteria and reabsorption of the parent drug. nih.govfrontiersin.org PBPK models that can effectively capture this process are crucial for accurately predicting the long half-life and secondary plasma peaks observed for raloxifene. nih.govfrontiersin.org

Investigation of Atypical Glucuronidation Kinetics and their Implications

The enzymatic formation of raloxifene glucuronides can sometimes deviate from standard Michaelis-Menten kinetics, exhibiting what is known as atypical kinetics. This can include substrate inhibition, where the rate of the reaction decreases at high substrate concentrations.

One study investigating the glucuronidation of raloxifene in human liver, kidney, and intestinal microsomes observed that the formation of one of the glucuronide metabolites (M2, likely Ral-4'-G) was best described by a substrate inhibition equation. researchgate.net In contrast, the formation of the other major glucuronide (M1, likely Ral-6-G) followed the traditional Michaelis-Menten model. researchgate.net

The presence of atypical kinetics can have significant implications for predicting drug metabolism and potential drug-drug interactions. Standard in vitro to in vivo extrapolation methods often assume Michaelis-Menten kinetics, and the presence of atypical kinetics can lead to inaccurate predictions of drug clearance. Therefore, a thorough understanding of the kinetic profile of raloxifene glucuronidation is essential for building accurate predictive models.

Exploration of Additional Factors Influencing UGT Enzyme Expression and Activity

The expression and activity of UGT enzymes, which are responsible for the glucuronidation of raloxifene, are influenced by a variety of factors, including genetic polymorphisms, age, and the presence of inducing or inhibiting substances. nih.govtsu.edunih.gov

Genetic variations in UGT genes can lead to significant interindividual differences in raloxifene metabolism. For example, functional polymorphisms in the UGT1A1 and UGT1A8 genes have been shown to affect the formation of raloxifene glucuronides. wsu.edunih.gov The UGT1A128 allele, which is associated with reduced UGT1A1 expression, has been linked to altered raloxifene pharmacokinetics. nih.gov Similarly, variants of the UGT1A8 gene have been correlated with changes in the formation of total raloxifene glucuronides in human jejunum homogenates. wsu.edunih.gov

Age is another factor that can influence UGT activity. Studies in rats have demonstrated age-dependent changes in raloxifene glucuronidation, with significantly lower clearance in the duodenum of younger rats compared to older ones. nih.govtsu.edunih.gov This suggests that age-related changes in UGT expression or activity could contribute to variability in raloxifene disposition.

Furthermore, the activity of UGT enzymes can be modulated by various compounds. For instance, the treatment of human intestinal microsomes with alamethicin (B1591596), a pore-forming peptide, resulted in a significant increase in the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide, highlighting the potential for in vitro experimental conditions to influence observed enzyme activity. nih.gov

Advanced Mechanistic Studies on the Interplay of Glucuronidation and Efflux Transporters

The disposition of raloxifene 6-D-glucuronide is not solely determined by its formation via UGT enzymes but also by its subsequent transport out of cells by efflux transporters. A complex interplay exists between the processes of glucuronidation and efflux transport, which ultimately dictates the systemic exposure to both the parent drug and its metabolites. nih.govfrontiersin.orgresearchgate.net

Several efflux transporters have been identified as being involved in the transport of raloxifene glucuronides, including Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov MRP2 is located on the apical membrane of hepatocytes and enterocytes and is responsible for pumping substrates into the bile or intestinal lumen. nih.govresearchgate.net In contrast, MRP3 is found on the basolateral membrane and transports substrates into the bloodstream. nih.gov

Recent research has shown that both raloxifene-6-glucuronide and raloxifene-4'-glucuronide are substrates for MRP2 and MRP3. nih.gov The relative contribution of these transporters to the efflux of each glucuronide appears to differ. For raloxifene-6-glucuronide, the in vitro clearances mediated by MRP2 and MRP3 were found to be similar. nih.gov In addition to efflux transporters, uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) also play a role in the disposition of raloxifene glucuronides. nih.govfrontiersin.org

The interplay between UGTs and these transporters is crucial for the process of enterohepatic recycling, which significantly influences the pharmacokinetics of raloxifene. nih.govfrontiersin.org Understanding this interplay at a mechanistic level is essential for predicting how factors that affect either glucuronidation or transport will ultimately impact the disposition of raloxifene and its metabolites.

Table 2: Transporters Involved in Raloxifene Glucuronide Disposition

Transporter Location Role in Raloxifene Glucuronide Transport
MRP2 Apical membrane of hepatocytes and enterocytes Efflux of raloxifene glucuronides into bile and intestinal lumen. nih.govresearchgate.net
MRP3 Basolateral membrane of hepatocytes and enterocytes Efflux of raloxifene glucuronides into the bloodstream. nih.gov
BCRP Apical membrane of various tissues Involved in the efflux of raloxifene sulfates. nih.govresearchgate.net
OATP1B1, OATP1B3, OATP2B1 Basolateral membrane of hepatocytes Uptake of raloxifene monoglucuronides into the liver. nih.gov

Q & A

Q. Q1. What are the key structural and physicochemical properties of Raloxifene 6-D-glucuronide, and how do they influence its analytical detection?

Methodological Answer: this compound is a glucuronidated metabolite of raloxifene, characterized by β-D-glucuronic acid conjugation at the 6-position of the benzothiophene core. Its molecular formula (C₃₃H₃₄O₁₀S) and stereochemistry (β-D-glucuronide linkage) are critical for solubility, polarity, and metabolic stability. Analytical detection requires reverse-phase HPLC with UV/fluorescence detection or LC-MS/MS, optimized to resolve it from its positional isomer (4'-D-glucuronide) and parent compound. Chromatographic parameters (e.g., C18 columns, acetonitrile-phosphate buffer gradients) must be validated for resolution ≥2.0 and tailing factor ≤2.0 .

Q. Q2. How is this compound synthesized for in vitro studies, and what purity thresholds are required for pharmacological assays?

Methodological Answer: Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, 1A8) or chemical conjugation with activated glucuronic acid derivatives. Post-synthesis purification employs preparative HPLC or column chromatography. Purity ≥95% is essential for cell-based assays to avoid confounding effects from impurities. Structural confirmation via NMR (e.g., ¹H, ¹³C, HSQC) and high-resolution mass spectrometry is mandatory .

Q. Q3. What in vitro models are suitable for studying the stability and metabolic fate of this compound?

Methodological Answer: Hepatocyte or microsomal incubations (human/rodent) assess Phase II metabolism and potential deconjugation. Stability studies should include pH variations (e.g., simulated gastric/intestinal fluids) and temperature-controlled conditions. Quantification via LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) ensures precision in kinetic parameter calculations (e.g., half-life, intrinsic clearance) .

Advanced Research Questions

Q. Q4. How do interindividual variations in UGT isoforms affect the pharmacokinetics of this compound, and how can this be modeled in population studies?

Methodological Answer: UGT polymorphisms (e.g., UGT1A8*2) significantly alter glucuronidation efficiency. Population pharmacokinetic models incorporating genotypic data, hepatic/renal function, and demographic covariates (age, sex) can predict metabolite exposure. Nonlinear mixed-effects modeling (NONMEM) or Bayesian approaches are used to analyze sparse clinical data from trials like RUTH or MORE, which reported age-dependent differences in raloxifene metabolite profiles .

Q. Q5. What experimental strategies resolve contradictions in this compound’s role in estrogen receptor (ER) modulation across tissues (e.g., bone vs. cardiovascular systems)?

Methodological Answer: Tissue-specific ER activation can be studied using:

  • Transcriptomic profiling : RNA-seq of osteoblasts vs. vascular endothelial cells treated with this compound.
  • Receptor binding assays : Competitive binding studies with ³H-estradiol to quantify ERα/β affinity.
  • In vivo imaging : PET tracers (e.g., ¹⁸F-radiolabeled analogs) to track tissue distribution in preclinical models.
    Post-hoc analyses of clinical trial data (e.g., HERS, RUTH) should stratify outcomes by metabolite levels to clarify discordant effects on bone density vs. coronary events .

Q. Q6. How can advanced structural techniques (e.g., X-ray scattering, cryo-EM) elucidate this compound’s interaction with serum proteins or membrane transporters?

Methodological Answer:

  • SAXS/WAXS : Resolve conformational changes in albumin or α₁-acid glycoprotein upon metabolite binding.
  • Cryo-EM : Visualize interactions with efflux transporters (e.g., P-glycoprotein) at near-atomic resolution.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to transporters (KD, kon/koff). These methods explain bioavailability variations and drug-drug interactions .

Q. Q7. What computational approaches predict the impact of this compound on off-target receptors (e.g., bile acid or nuclear receptors)?

Methodological Answer:

  • Molecular docking : Screen against receptor libraries (e.g., FXR, LXR) using Glide or AutoDock.
  • MD simulations : Assess binding stability and allosteric effects over 100+ ns trajectories.
  • QSAR models : Corrogate structural features (e.g., glucuronide polarity) with in vitro activity data. Validation requires orthogonal assays (e.g., reporter gene assays for nuclear receptor activation) .

Methodological Validation & Data Analysis

Q. Q8. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

Methodological Answer: Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curves (1–500 ng/mL) with R² ≥0.99.
  • Precision : Intraday/interday CV ≤15% at LLOQ.
  • Recovery : ≥80% via spike-and-recovery experiments.
  • Matrix effects : Assess using post-column infusion in LC-MS/MS. Include isotopically labeled internal standards (e.g., ¹³C-glucuronide) to correct for ion suppression .

Q. Q9. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in preclinical osteoporosis models?

Methodological Answer:

  • Nonlinear regression : Fit Emax models to bone mineral density (BMD) data.
  • Mixed-effects models : Account for inter-animal variability in longitudinal studies.
  • Bayesian meta-analysis : Pool data from heterogeneous studies (e.g., varying dosing regimens) to estimate therapeutic windows. Tools like R/Stan or NONMEM are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.